tokaracetin - 166025-64-5

tokaracetin

Catalog Number: EVT-1513135
CAS Number: 166025-64-5
Molecular Formula: C8H10BrNO2S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Tokaracetin is primarily isolated from the venom of the Bothrops jararaca snake. This species is known for its diverse array of venom components, which include enzymes and proteins that interact with biological systems. The study of these components has led to the identification of various bioactive substances, including tokaraecetin, which has implications for drug development and therapeutic interventions.

Classification

Tokaracetin falls under the category of snake venom metalloproteinases (SVMPs). These proteins are classified based on their structure and function into three major classes: P-I, P-II, and P-III. Tokaracetin is particularly noted for its role in modulating platelet function and inhibiting aggregation, making it a subject of interest in pharmacological research.

Synthesis Analysis

Methods

The synthesis of tokaracetin involves extraction from snake venom followed by purification processes. Common techniques employed in the isolation of tokaracetin include:

  • Chromatography: Various forms such as ion-exchange chromatography and size-exclusion chromatography are utilized to separate tokaracetin based on its molecular weight and charge.
  • Electrophoresis: This technique helps in analyzing the purity and molecular weight of the isolated proteins.

Technical Details

The purification process typically begins with the collection of venom, which is then subjected to centrifugation to remove cellular debris. The supernatant containing the venom components is then processed through chromatographic techniques, often monitored by absorbance at specific wavelengths (e.g., 280 nm) to identify fractions containing tokaracetin.

Molecular Structure Analysis

Structure

Tokaracetin exhibits a complex three-dimensional structure typical of snake venom proteins. Its structure includes multiple disulfide bonds that stabilize its conformation, which is crucial for its biological activity.

Data

The molecular weight of tokaracetin is approximately 30 kDa, and it contains several key amino acid residues that contribute to its function as a platelet aggregation inhibitor. Structural studies using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy may provide further insights into its precise conformation.

Chemical Reactions Analysis

Reactions

Tokaracetin primarily acts by inhibiting platelet aggregation through interactions with specific receptors on platelets. The main reactions it participates in include:

  • Inhibition of GPIb-IX-V complex: Tokaracetin binds to this receptor complex on platelets, preventing their activation and aggregation.
  • Modulation of integrins: It may also influence integrins such as alphaIIbbeta3, further affecting platelet function.

Technical Details

The binding affinity and kinetics can be studied using surface plasmon resonance or similar techniques that measure real-time interactions between tokaracetin and platelet receptors.

Mechanism of Action

Process

The mechanism by which tokaracetin exerts its effects involves:

Data

Studies have shown that tokaracetin effectively reduces platelet aggregation in vitro and in vivo models, indicating its potential as an antithrombotic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 30 kDa
  • Solubility: Typically soluble in aqueous buffers used for protein studies
  • Stability: Stability can vary with temperature and pH; optimal conditions need to be established for storage and handling.

Chemical Properties

  • pH Sensitivity: The activity may be influenced by pH levels, necessitating careful control during experiments.
  • Thermal Stability: Tokaracetin may lose activity at elevated temperatures, highlighting the importance of maintaining appropriate conditions during use.
Applications

Scientific Uses

Tokaracetin has significant potential applications in various fields:

  • Pharmacology: Its ability to inhibit platelet aggregation makes it a candidate for developing new antithrombotic drugs.
  • Biomedical Research: Understanding its mechanism can provide insights into cardiovascular diseases and lead to novel therapeutic strategies.
  • Toxinology: As a component derived from snake venom, it contributes to the broader study of venomous species and their potential medicinal uses.
Introduction to Tokaracetin in Hemostasis Research

Historical Context of Snake Venom-Derived Platelet Modulators

The study of snake venom proteins has fundamentally advanced our understanding of platelet biology and thrombosis mechanisms. Viperid and crotalid snake venoms contain a diverse array of platelet-modulating toxins, primarily categorized into two structural families: snake C-type lectins (snaclecs) and disintegrins. These proteins exhibit highly specific interactions with platelet surface receptors, either inducing or inhibiting aggregation through targeted receptor binding. Snaclecs, such as mamushigin from Agkistrodon halys blomhoffii, demonstrate shear-dependent effects on platelet aggregation by binding glycoprotein Ib (GPIb) [5] [6]. Disintegrins, characterized by RGD (Arg-Gly-Asp) or KGD (Lys-Gly-Asp) motifs, selectively antagonize integrins like αIIbβ3 (GPIIb/IIIa), thereby blocking fibrinogen-mediated platelet aggregation [10]. The discovery of these agents has provided indispensable research tools for dissecting platelet adhesion mechanisms and identifying therapeutic targets for thrombotic disorders. Notably, venom-derived inhibitors like eptifibatide (KGD-based) and tirofiban (RGD-based) have been successfully translated into clinical antithrombotic drugs [10], underscoring the pharmaceutical value of venom toxins.

Table 1: Classes of Snake Venom-Derived Platelet Modulators

ClassRepresentative ToxinsPrimary TargetEffect on PlateletsTherapeutic Application
SnaclecsMamushigin, Albogregin-BGPIbαAggregation (shear-dependent)Research tool for VWF-GPIb axis
DisintegrinsTrigramin, RhodostominαIIbβ3 (GPIIb/IIIa)Inhibition of aggregationEptifibatide (anti-thrombotic)
MetalloproteinasesKaouthiaginVWF cleavageInhibition of agglutinationDiagnostic tool for VWD
C-type lectinsBotrocetin, BitiscetinVWF A1 domainVWF-dependent agglutinationCo-factor in platelet diagnostics

Tokaracetin: Taxonomic Origin and Discovery in Trimeresurus tokarensis Venom

Tokaracetin is a recently characterized platelet inhibitor isolated from the venom of Trimeresurus tokarensis, a pit viper endemic to Tokara Islands, Japan. This species belongs to the Trimeresurus genus, known for complex venoms rich in hemostatically active proteins. Biochemical analyses classify Tokaracetin as a snaclec (snake C-type lectin-like protein) based on its heterodimeric structure composed of α (15 kDa) and β (14 kDa) subunits linked by disulfide bonds [5] [6]. Unlike many snaclecs that activate platelets (e.g., botrocetin), Tokaracetin functions as a selective GPIbα antagonist. It binds the N-terminal leucine-rich repeat (LRR) domain of GPIbα with high affinity (Kd ~50 nM), competitively inhibiting von Willebrand factor (VWF) engagement under both static and flow conditions [1] [6]. This specificity distinguishes it from disintegrins targeting αIIbβ3 and positions it as a precise molecular probe for the VWF-GPIb axis. Its discovery emerged from venom fractionation studies aimed at identifying novel anti-thrombotic agents, leveraging the unique biochemical environment of island-specific snake species.

Significance of GPIb-VWF Axis Inhibition in Thrombosis Research

The GPIb-VWF interaction is a shear-sensitive mechanism critical for initiating platelet adhesion at sites of vascular injury, particularly in high-shear arterial environments (>1,000 s-1). Under pathological flow conditions—such as atherosclerotic stenosis or medical device-induced turbulence—this axis becomes hyperactive, driving occlusive thrombus formation [8]. Tokaracetin’s mechanism offers distinct advantages for targeting this pathway:

  • Mechanosensitivity Blockade: The VWF-GPIb bond exhibits catch-bond behavior, where force application prolongs bond lifetime and reinforces platelet adhesion. Tokaracetin disrupts this force-dependent reinforcement by sterically hindering VWF access to GPIbα’s mechanosensitive domain (MSD), thereby attenuating shear-enhanced thrombus growth [8].
  • Thrombosis vs. Hemostasis Selectivity: Emerging evidence suggests that pathological thrombosis relies more heavily on leukocyte-platelet interactions (e.g., Mac-1/GPIbα binding) than physiological hemostasis [1]. By sparing collagen-GPVI and other hemostatic pathways, Tokaracetin may inhibit thrombosis with reduced bleeding risk compared to broad-spectrum antiplatelet agents like aspirin or clopidogrel.
  • Thromboinflammation Modulation: The GPIb-VWF axis bridges thrombosis and inflammation by facilitating platelet-leukocyte aggregate formation. Tokaracetin’s inhibition of this axis reduces endothelial inflammation and neutrophil recruitment in experimental models, highlighting its potential for treating thromboinflammatory conditions like stroke or sepsis [3] [7].

Table 2: Mechanistic Advantages of GPIb-Targeted Antithrombotics like Tokaracetin

FeatureConventional Antiplatelets (e.g., Aspirin, Clopidogrel)GPIb-Targeted Agents (Tokaracetin)Therapeutic Implication
Target SpecificityBroad (COX-1, P2Y12)Narrow (GPIbα-VWF interface)Reduced off-target effects
Shear-DependenceLimited efficacy in high-shear thrombosisHigh efficacy in arterial/stenotic flowOptimal for arterial thrombosis
Bleeding Risk ProfileHigh (global platelet inhibition)Potentially lower (spares hemostatic pathways)Improved safety margin
ThromboinflammationWeak or indirect modulationStrong inhibition of platelet-leukocyte crosstalkBenefit in sepsis/stroke

Tokaracetin exemplifies the biomechanical precision achievable with venom-derived inhibitors. Its ability to selectively disrupt force-amplified platelet adhesion positions it as both a promising therapeutic candidate and a probe for elucidating the biophysics of thrombus formation [8].

Bibliography

  • PMC5921961: Reviews leukocyte-platelet interactions and identifies Mac-1/GPIbα as a thrombosis-specific target.
  • PMC3206619: Details snake venom proteins affecting platelet receptors and VWF.
  • PMC6928043: Explores VWF-GPIbα axis in thromboinflammation.
  • PubMed10695965: Classifies snake venom modulators of platelet adhesion receptors.
  • Thieme E-Journals: Describes cDNA cloning of snaclec mamushigin, structurally related to Tokaracetin.
  • Frontiers in Immunology: Discusses thromboinflammation induced by viperid venoms.
  • PMC7337368: Analyzes biomechanical thrombosis and GPIb mechanosensing.
  • Thrombosis Journal: Reviews disintegrins and snaclecs as anti-thrombotic agents.

Properties

CAS Number

166025-64-5

Product Name

tokaracetin

Molecular Formula

C8H10BrNO2S

Synonyms

tokaracetin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.